N-Methylbenzylamine

Description

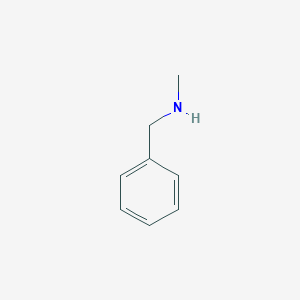

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWRFSMVIUAEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13426-94-3 (hydrochloride) | |

| Record name | N-Methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048439 | |

| Record name | N-Methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | N-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.65 [mmHg] | |

| Record name | N-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-67-3 | |

| Record name | N-Methylbenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLBENZYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methylbenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KN7F4X49E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Analysis of N-Methylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methylbenzylamine (C₈H₁₁N), a secondary amine utilized in various chemical syntheses. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characteristics. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Structure and Properties

This compound is a colorless to pale yellow liquid with the following key properties:

-

Molecular Formula: C₈H₁₁N

-

Molecular Weight: 121.18 g/mol

-

Boiling Point: 184-189 °C

-

Density: 0.939 g/mL at 25 °C

-

Synonyms: N-Benzylmethylamine, (Methylamino)methylbenzene

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25-7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.70 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~2.45 | Singlet | 3H | Methyl protons (-CH₃) |

| ~1.5 (variable) | Broad Singlet | 1H | Amine proton (-NH-) |

Note: The chemical shift of the amine proton is variable and can be affected by solvent, concentration, and temperature.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Quaternary Aromatic Carbon (C-CH₂) |

| ~128.5 | Aromatic CH |

| ~128.2 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~56.5 | Methylene Carbon (-CH₂-) |

| ~36.2 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Medium, Broad | N-H Stretch (Secondary Amine) |

| ~3020-3080 | Medium | C-H Stretch (Aromatic) |

| ~2800-3000 | Medium | C-H Stretch (Aliphatic) |

| ~1600, ~1495, ~1450 | Strong to Medium | C=C Stretch (Aromatic Ring) |

| ~1120 | Medium | C-N Stretch |

| ~735, ~695 | Strong | C-H Bend (Aromatic, Monosubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is for Electron Ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 121 | High | Molecular Ion [M]⁺ |

| 120 | Moderate | [M-H]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 44 | Base Peak | [CH₃NHCH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: Bruker Avance 400 MHz spectrometer.

-

Pulse Sequence: zg30 (30° pulse).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 1 second.

-

Number of Scans: 16.

-

Spectral Width: 16 ppm.

-

-

¹³C NMR Spectroscopy:

-

Instrument: Bruker Avance 100 MHz spectrometer.

-

Pulse Sequence: zgpg30 (power-gated decoupling).

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024.

-

Spectral Width: 240 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat this compound was placed between two potassium bromide (KBr) plates.

-

Instrumentation:

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

-

Accessory: None (transmission mode).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in methanol (B129727) was introduced via direct injection into the ion source.

-

Instrumentation:

-

Instrument: Agilent 7890B GC coupled to a 5977A MSD.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Analyzer: Quadrupole.

-

Mass Range: m/z 30-200.

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

N-Methylbenzylamine: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

N-Methylbenzylamine (NMBA) is a versatile secondary amine that serves as a crucial building block in modern organic synthesis. Its structural motif is of significant interest in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents targeting a range of biological systems, including the central nervous system and oncological pathways. This technical guide provides an in-depth overview of NMBA's core properties, synthesis, and its burgeoning potential in drug discovery, complete with detailed experimental considerations.

Core Physicochemical and Identification Data

A summary of the key quantitative data for this compound is presented below, providing a quick reference for laboratory use.

| Property | Value | Citations |

| CAS Number | 103-67-3 | [1][2] |

| Molecular Weight | 121.18 g/mol | [1][2] |

| Molecular Formula | C₈H₁₁N | [1][2] |

| Appearance | Clear colorless to pale light yellow liquid | [3] |

| Density | 0.939 g/mL at 25 °C | [3] |

| Boiling Point | 184-189 °C | |

| Solubility | Soluble in organic solvents | [4] |

Synthetic and Experimental Protocols

This compound's utility as a synthetic precursor is well-established. Below are detailed methodologies for its synthesis and the preparation of its derivatives, reflecting common laboratory practices.

Synthesis of this compound via Reductive Amination

This protocol describes a common method for the synthesis of this compound from benzaldehyde (B42025) and methylamine (B109427), followed by reduction.

Experimental Protocol:

-

Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in a suitable solvent such as methanol (B129727). Add a solution of methylamine (1.1 equivalents) in methanol dropwise at room temperature with stirring. The reaction is typically monitored by TLC or GC-MS for the formation of the intermediate N-benzylidenemethanamine.

-

Reduction: Once imine formation is complete, the reaction mixture is cooled in an ice bath. A reducing agent, such as sodium borohydride (B1222165) (1.5 equivalents), is added portion-wise while maintaining the temperature below 10 °C.

-

Work-up: After the addition of the reducing agent is complete, the reaction is stirred for an additional 2-3 hours at room temperature. The solvent is then removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate (B1210297). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

The following is a generalized protocol for the synthesis of N-arylmethyl-N-methylbenzylamine derivatives, which can be adapted for generating a library of compounds for SAR studies.

Experimental Protocol:

-

N-Alkylation/Arylation: To a solution of this compound (1 equivalent) in a polar aprotic solvent such as acetonitrile (B52724) or DMF, add a suitable base like potassium carbonate (2 equivalents). To this suspension, add the desired arylmethyl halide (e.g., a substituted benzyl (B1604629) bromide, 1.1 equivalents).

-

Reaction Monitoring: The reaction mixture is heated to 60-80 °C and monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the desired N-arylmethyl-N-methylbenzylamine derivative.

Application in Drug Discovery: A Workflow

The this compound scaffold is a promising starting point for the development of new drugs, particularly those targeting serotonin (B10506) receptors (e.g., 5-HT2A) for CNS disorders and the deubiquitinase USP1/UAF1 in oncology[5]. The following diagram illustrates a typical drug discovery workflow commencing with the this compound core.

Signaling Pathways and Therapeutic Targets

Research into derivatives of the N-benzylamine scaffold has identified promising interactions with key biological targets.

Serotonin Receptor Modulation

N-benzyl phenethylamine (B48288) derivatives have shown high affinity for serotonin 5-HT2A and 5-HT2C receptors[5]. These receptors are implicated in a variety of neurological and psychiatric disorders. The this compound scaffold can be utilized to design ligands that modulate these receptors, potentially leading to new treatments for conditions such as depression, anxiety, and schizophrenia. The logical relationship for this targeting strategy is outlined below.

Inhibition of USP1/UAF1 in Oncology

Derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the deubiquitinase USP1/UAF1, a target involved in DNA damage repair in cancer cells[5]. This suggests that the this compound scaffold could be a valuable starting point for the development of novel anticancer agents. The workflow for developing such an inhibitor is conceptualized in the following diagram.

References

An In-depth Technical Guide on the Solubility and Reactivity of N-Methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylbenzylamine (C₈H₁₁N) is a secondary amine that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the nucleophilic nature of its secondary amine group and the structural motif provided by the benzyl (B1604629) group. A thorough understanding of its solubility and reactivity is paramount for its effective application in synthetic chemistry and drug development. This guide provides a comprehensive overview of the solubility of this compound in various solvents, details its key chemical reactions, and presents experimental protocols for its characterization and derivatization. Furthermore, it explores the biological relevance of this compound as a metabolite of the monoamine oxidase inhibitor, pargyline (B1678468).

Physicochemical Properties and Solubility

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its physicochemical properties are summarized in the table below. The solubility of this compound is dictated by its molecular structure, which includes a hydrophobic benzyl group and a polar secondary amine capable of hydrogen bonding. This amphiphilic nature results in miscibility with many organic solvents and limited but significant solubility in water.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | [3] |

| Molecular Weight | 121.18 g/mol | [3] |

| Boiling Point | 184-189 °C | [3] |

| Density | 0.939 g/mL at 25 °C | [3] |

| pKa | 9.75 ± 0.10 (Predicted) | [1] |

| Flash Point | 77 °C | [4] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 65 g/L | 20 | [1] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | [5] |

| Dimethyl Sulfoxide (DMSO) | 27.5 mg/mL | Not Specified | [6] |

| Ethanol | Soluble | Not Specified | [1] |

| Ether | Soluble | Not Specified | [1] |

| Acetone | More soluble than in water | Not Specified | [7] |

Reactivity and Key Reactions

The reactivity of this compound is centered around the lone pair of electrons on the nitrogen atom, which makes it a competent nucleophile. It readily participates in common reactions of secondary amines, such as N-acylation and N-alkylation.

N-Acylation

This compound reacts with acylating agents like acyl chlorides and acid anhydrides to form N,N-disubstituted amides. This reaction is a fundamental transformation in organic synthesis for the introduction of an acyl group and for the protection of the amine functionality.

Reaction Scheme 1: N-Acylation of this compound

This compound + Acetyl Chloride → N-Acetyl-N-methylbenzylamine + HCl

N-Alkylation

As a secondary amine, this compound can be alkylated by reacting with alkyl halides. This reaction introduces an additional alkyl group onto the nitrogen atom, yielding a tertiary amine. Careful control of reaction conditions is necessary to avoid over-alkylation to a quaternary ammonium (B1175870) salt.

Reaction Scheme 2: N-Alkylation of this compound

This compound + Benzyl Bromide → N,N-Dibenzylmethylamine + HBr

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in a given solvent.

Materials:

-

This compound (high purity)

-

Selected solvent (e.g., ethanol, methanol, acetone)

-

Analytical balance

-

Vials with sealed caps

-

Constant temperature shaker bath

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vial to stand, permitting any undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Logical Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

N-Acylation with Acetic Anhydride

This protocol describes the synthesis of N-methyl-N-acetyl benzylamine (B48309) from this compound.[8]

Materials:

-

This compound

-

Acetic acid

-

Acetic anhydride

-

Four-neck flask

-

Distillation apparatus

Procedure:

-

In a 500mL four-neck flask, add 90g of this compound.

-

Slowly add 50g of acetic acid while maintaining the temperature at 80 °C.

-

After complete addition and mixing for 10 minutes, begin the dropwise addition of acetic anhydride, controlling the temperature at 120 °C.

-

Once the addition is complete, heat the mixture to reflux (approximately 140 °C) and maintain for 5 hours.

-

After the incubation period, lower the temperature and perform vacuum distillation to remove excess acetic acid and acetic anhydride.

-

The remaining product is N-methyl-N-acetyl benzylamine. Purity can be assessed by HPLC.[8]

Experimental Workflow for N-Acylation

Caption: Workflow for the N-acylation of this compound.

N-Alkylation with Benzyl Bromide

This protocol is adapted from a general procedure for the N-alkylation of secondary amines.[9]

Materials:

-

This compound

-

Benzyl bromide

-

A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Anhydrous acetonitrile

-

Round-bottom flask with a magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.

-

Add the non-nucleophilic base (1.5 equivalents).

-

Slowly add benzyl bromide (1.1 equivalents) to the stirred solution at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography.

Biological Relevance: Metabolism of Pargyline and Monoamine Oxidase Inhibition

This compound is a known metabolite of the drug pargyline, an irreversible monoamine oxidase (MAO) inhibitor that was historically used as an antihypertensive agent.[10][11] The metabolism of pargyline is a key aspect of its pharmacological profile.

Pargyline undergoes N-demethylation and N-depropargylation, processes that can be mediated by cytochrome P450 enzymes, to yield several metabolites, including this compound.[10][12] Pargyline and its metabolites can inhibit both MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[12] The inhibition of MAO leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which is the basis for the therapeutic effects of MAO inhibitors.

Signaling Pathway of Pargyline Metabolism and MAO Inhibition

Caption: Metabolic pathway of pargyline and subsequent MAO inhibition.

Conclusion

This compound is a valuable secondary amine with well-defined reactivity, making it a staple in organic synthesis. Its solubility profile allows for its use in a variety of reaction conditions. The key reactions of N-acylation and N-alkylation provide access to a diverse range of more complex molecules. Furthermore, its role as a metabolite of pargyline highlights its biological relevance and interaction with key enzyme systems. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this versatile chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 103-67-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 103-67-3 [chemicalbook.com]

- 4. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. CN105001096A - 4-amino-N-alkyl benzylamine preparation methood - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Metabolism of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pargyline - Wikipedia [en.wikipedia.org]

N-Methylbenzylamine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Methylbenzylamine (N-MBA) has emerged as a crucial and versatile building block in the field of organic synthesis. Its unique structural features and reactivity profile make it an indispensable tool for the construction of a wide array of complex molecules, particularly in the development of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of N-MBA, including its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

This compound is a secondary amine that is a colorless to pale yellow liquid at room temperature. A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| CAS Number | 103-67-3 |

| Molecular Formula | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol |

| Boiling Point | 184-189 °C |

| Density | 0.939 g/mL at 25 °C |

| Solubility | Soluble in organic solvents, limited solubility in water. |

Table 2: Spectroscopic Data for this compound [4][5][6][7]

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 7.20-7.40 (m, 5H, Ar-H), 3.71 (s, 2H, CH₂), 2.45 (s, 3H, CH₃), 1.55 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃) | δ 140.0, 128.4, 128.1, 126.9, 56.2, 36.1 |

| IR (neat) | 3310 (N-H stretch), 3062, 3027 (C-H aromatic stretch), 2945, 2850 (C-H aliphatic stretch), 1603, 1495, 1453 (C=C aromatic stretch), 1119 (C-N stretch) cm⁻¹ |

| Mass Spec (EI) | m/z (%): 121 (M⁺, 65), 120 (100), 91 (90), 77 (20), 44 (85) |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reductive amination of benzaldehyde (B42025) with methylamine (B109427). This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Caption: Synthesis of this compound via Reductive Amination.

Experimental Protocol: Reductive Amination Synthesis of this compound[8][9]

Materials:

-

Benzaldehyde

-

Methylamine (40% solution in water)

-

Sodium borohydride (B1222165) (NaBH₄) or Palladium on carbon (10% Pd-C) and Hydrogen gas

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for salt formation if desired)

Procedure using Sodium Borohydride:

-

In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in methanol.

-

Add methylamine solution (1.2 equivalents) dropwise to the stirred solution at room temperature.

-

Stir the mixture for 1-2 hours to allow for the formation of the imine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) in small portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

The product can be further purified by distillation under reduced pressure.

Procedure using Catalytic Hydrogenation: [8]

-

Prepare the N-methyl-1-phenylmethanimine intermediate separately or generate it in situ.

-

In a suitable reaction vessel, a mixture of (E)-N-methyl-1-phenylmethanimine (1 equivalent) and 10% palladium on carbon (catalytic amount) in dichloromethane is prepared.[8]

-

The mixture is vigorously stirred under a hydrogen atmosphere (1 atm) for 3 hours.[8]

-

Upon completion of the reaction (monitored by TLC or GC), the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield this compound. A yield of 99% has been reported for this reduction step.[8]

Applications of this compound in Organic Synthesis

This compound serves as a versatile building block for the synthesis of a variety of important organic molecules. Its nucleophilic nitrogen atom and the benzylic protons allow for a range of chemical transformations.

Caption: Key applications of this compound in organic synthesis.

N-Alkylation and N-Acylation Reactions

The secondary amine functionality of N-MBA makes it an excellent nucleophile for reactions with alkyl halides and acylating agents to form tertiary amines and amides, respectively. These reactions are fundamental in the synthesis of numerous pharmaceutical and agrochemical compounds.

Experimental Protocol: General Procedure for N-Alkylation [9]

-

Dissolve this compound (1 equivalent) and a suitable base (e.g., potassium carbonate, 1.5 equivalents) in an aprotic solvent such as acetonitrile.

-

Add the alkyl halide (1.1 equivalents) dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired tertiary amine.

Pictet-Spengler Reaction

This compound can be a precursor to β-arylethylamines, which are key substrates in the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and β-carbolines.[10][11][12] These structural motifs are present in a wide range of biologically active alkaloids. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[10][11]

Caption: General workflow of the Pictet-Spengler reaction.

Experimental Protocol: General Procedure for Pictet-Spengler Reaction [11]

-

Dissolve the β-arylethylamine (1 equivalent) and the aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., toluene, dichloromethane).

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Multicomponent Reactions

This compound can participate as the amine component in various multicomponent reactions (MCRs), such as the Ugi and Mannich reactions.[13][14] MCRs are highly efficient processes that allow for the rapid assembly of complex molecules from three or more starting materials in a single step, which is particularly valuable in the generation of compound libraries for drug discovery.[14]

Table 3: Representative Yields of Reactions Involving this compound

| Reaction Type | Reactants | Product | Yield (%) | Reference |

| Reductive Amination | Benzaldehyde, Methylamine, H₂/Pd-C | This compound | 99 | [8] |

| N-Alkylation | This compound, Benzyl bromide | Dibenzylmethylamine | ~85 | Generic, high-yielding reaction |

| Pictet-Spengler | Tryptamine derivative, Aldehyde | β-Carboline | 70-90 | [11] |

| Ugi Reaction | This compound, Aldehyde, Isocyanide, Carboxylic acid | α-Acylamino amide | 60-95 | [13] |

Conclusion

This compound is a cornerstone building block in organic synthesis, offering a gateway to a diverse range of valuable molecules. Its straightforward synthesis and versatile reactivity make it an essential tool for chemists in academia and industry. The detailed protocols and compiled data in this guide are intended to facilitate its effective utilization in the design and execution of innovative synthetic strategies for the discovery and development of new chemical entities.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CAS 103-67-3: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(103-67-3) IR Spectrum [m.chemicalbook.com]

- 6. Benzenemethanamine, N-methyl- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylbenzylamine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylbenzylamine (NMBA) is a secondary amine that has served as a crucial building block in organic synthesis for over a century. While not extensively studied for its direct biological effects, its structural motif is present in a variety of pharmacologically active compounds. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a review of its applications, particularly as a precursor to molecules that interact with key signaling pathways. Quantitative data is presented in structured tables for clarity, and complex processes are visualized using logical diagrams.

Discovery and History

The precise first synthesis of this compound is not definitively documented under a singular "discovery" paper. However, its emergence is intrinsically linked to the development of foundational amine synthesis reactions in the late 19th and early 20th centuries. The chemical literature of this era points to the work of German chemist Rudolf Leuckart, who in 1885, discovered the reaction that converts aldehydes and ketones to amines using formamide (B127407) or ammonium (B1175870) formate, now known as the Leuckart-Wallach reaction.[1] Shortly after, in 1905, Wilhelm Eschweiler and later Hans Thacher Clarke developed the Eschweiler-Clarke reaction, a method for the methylation of primary and secondary amines using formic acid and formaldehyde (B43269).[2] These pioneering methods for amine synthesis laid the groundwork for the preparation of a vast array of amines, including this compound. It is highly probable that this compound was first synthesized and characterized during this period of intense investigation into amine chemistry.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[3][4] It is soluble in organic solvents and has limited solubility in water.[4] A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | [5] |

| Molecular Weight | 121.18 g/mol | [5] |

| Boiling Point | 184-189 °C | [6] |

| Density | 0.939 g/mL at 25 °C | [6] |

| Refractive Index | 1.522 (at 20 °C) | |

| Water Solubility | 65 g/L at 20 °C | |

| pKa | 9.56 | |

| CAS Number | 103-67-3 | [5] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound: Experimental Protocols

Several methods have been established for the synthesis of this compound. The most common and historically significant routes are detailed below.

Reductive Amination of Benzaldehyde (B42025)

This is a widely used laboratory and industrial method for the synthesis of this compound. The reaction proceeds in two main steps: the formation of an imine from benzaldehyde and methylamine (B109427), followed by the reduction of the imine.

Experimental Protocol:

-

Step 1: Imine Formation. To a solution of benzaldehyde (1 equivalent) in a suitable solvent such as methanol (B129727) or toluene, an aqueous solution of methylamine (1.1 equivalents) is added. The mixture is stirred at room temperature. The progress of the imine formation can be monitored by techniques like thin-layer chromatography (TLC).

-

Step 2: Reduction. Once the imine formation is complete, a reducing agent is added to the reaction mixture. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

-

Using Sodium Borohydride: Sodium borohydride (1.5 equivalents) is added portion-wise to the cooled reaction mixture. The reaction is stirred until the imine is fully reduced.

-

Using Catalytic Hydrogenation: The reaction mixture is transferred to a hydrogenation apparatus, and a catalytic amount of palladium on carbon (e.g., 5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) and stirred until the reaction is complete.

-

-

Work-up: The reaction mixture is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield this compound. The product can be further purified by distillation.

Reaction Yields:

| Reducing Agent | Typical Yield |

| Sodium Borohydride | 70-85% |

| Catalytic Hydrogenation | 85-95% |

Table 2: Typical Yields for the Reductive Amination Synthesis of this compound

Eschweiler-Clarke Reaction

This classic reaction provides a method for the N-methylation of benzylamine (B48309) to yield this compound.

Experimental Protocol:

-

A mixture of benzylamine (1 equivalent), aqueous formaldehyde (2.2 equivalents, ~37% solution), and formic acid (2.2 equivalents) is heated at reflux (around 100 °C) for several hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled and made alkaline by the addition of a base, such as sodium hydroxide (B78521) solution.

-

The product is then extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give this compound. Purification is typically achieved by distillation.

Role in Drug Development and Signaling Pathways

While this compound itself is not a known therapeutic agent with direct effects on specific signaling pathways, its chemical scaffold is a key component in a multitude of biologically active molecules. Its primary role in drug development is that of a versatile intermediate.[7]

Precursor to Monoamine Oxidase (MAO) Inhibitors

Derivatives of this compound have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine.

-

N-(1-Methyl)cyclopropylbenzylamine has been identified as a potent inactivator of mitochondrial monoamine oxidase.[8]

-

The drug Pargyline , a known MAO inhibitor used as an antihypertensive agent, is an N-propargyl derivative of this compound.

The inhibition of MAO leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, which is a therapeutic strategy for treating depression and Parkinson's disease.

Scaffold for Serotonin and Dopamine Receptor Ligands

The N-benzylphenethylamine and N-benzyltryptamine moieties, which can be derived from this compound, are present in various compounds that target serotonin (5-HT) and dopamine receptors.

-

Studies on N-benzyl-5-methoxytryptamines have shown them to be potent agonists at the serotonin 5-HT₂ receptor family.[9][10]

-

Research into N-benzyl phenethylamines has demonstrated their activity as 5-HT₂A/₂C agonists.[11]

-

Derivatives of benzyloxypiperidine, which can be synthesized using this compound, have been explored as selective dopamine D₄ receptor antagonists.[12]

These receptors are crucial targets for drugs treating a range of neuropsychiatric disorders, including schizophrenia, anxiety, and depression.

Interaction with Trace Amine-Associated Receptors (TAARs)

Trace amine-associated receptors (TAARs) are a class of G protein-coupled receptors that are activated by trace amines.[2] While the direct interaction of this compound with TAARs is not well-documented, its structural similarity to endogenous trace amines like β-phenylethylamine suggests a potential for its derivatives to interact with these receptors.[13] TAAR1, in particular, is a modulator of monoaminergic neurotransmission and is considered a promising target for the treatment of psychiatric and neurological disorders.[14]

Conclusion

This compound, a compound with a rich history rooted in the foundational discoveries of amine synthesis, continues to be a cornerstone in modern organic and medicinal chemistry. While it does not appear to have direct, significant interactions with biological signaling pathways, its role as a versatile and indispensable building block is undisputed. The N-methylbenzyl moiety it provides is integral to the structure of numerous pharmacologically active agents, particularly those targeting the monoaminergic systems of the central nervous system. Future research may yet uncover direct biological roles for this deceptively simple molecule, but its legacy as a key enabler of drug discovery and development is already firmly established.

References

- 1. N-methyl benzyl amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CAS 103-67-3: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 103-67-3 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. N-(1-Methyl)cyclopropylbenzylamine: a novel inactivator of mitochondrial monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Trace Amine-Associated Receptors as Novel Therapeutic Targets for Immunomodulatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of N-Methylbenzylamine: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

An in-depth exploration of the presence of N-Methylbenzylamine in nature, its biosynthesis, and the methodologies for its detection and quantification.

Introduction

This compound (NMBA) is a secondary amine and an alkaloid that has been identified in a limited number of plant species. As a member of the phenylmethylamine class, it serves as a potential biomarker for the consumption of certain foods and holds interest for its chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence of this compound, its biosynthetic origins, and detailed experimental protocols for its study. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Occurrence

The presence of this compound in the natural world appears to be confined primarily to the plant kingdom, with notable occurrences in common vegetables and medicinal herbs.

Occurrence in Plants

This compound has been identified and quantified in the following plant species:

-

Carrot (Daucus carota) : This common root vegetable is a known source of this compound. Its presence has been confirmed, making it a potential biomarker for carrot consumption[1].

-

Ephedra sinica : Also known as Ma Huang, this plant is a traditional Chinese medicine and a source of various ephedrine (B3423809) alkaloids. This compound is a constituent of this plant[2].

While other plants from the Ephedra genus and the Moringa oleifera tree are known to contain a variety of alkaloids, the specific presence of this compound has not been definitively quantified in the available literature.

Occurrence in Fungi and Animals

Current scientific literature does not provide direct evidence for the natural occurrence of this compound in fungi or animals. However, a related compound, methylbenzylnitrosamine, which is a nitrosated derivative of this compound, has been found in cornbread contaminated with the fungus Fusarium moniliforme after the addition of sodium nitrite. This suggests that under specific conditions, fungal activity could potentially lead to the formation of this compound derivatives.

In animal studies, the metabolism of the related compound benzylamine (B48309) has been investigated in rodents. These studies have identified various metabolites, but do not confirm the endogenous presence of this compound.

Quantitative Data

The concentration of this compound has been quantified in carrots. The following table summarizes the available quantitative data.

| Natural Source | Plant Part | Concentration (mg/100g) | Reference |

| Carrot (Daucus carota) | Root | 1.600 | [1] |

| Wild Carrot (Daucus carota) | Not Specified | 1.600 | [1] |

Biosynthesis of this compound

The biosynthetic pathway of this compound in plants is not fully elucidated but is believed to follow the general pathway for simple benzylamines, originating from the amino acid L-phenylalanine. The final step involves the N-methylation of benzylamine.

The proposed pathway involves the following key steps:

-

Decarboxylation of L-phenylalanine : The pathway likely begins with the decarboxylation of L-phenylalanine to produce phenethylamine (B48288), catalyzed by an aromatic amino acid decarboxylase.

-

Oxidation and Transamination : A series of oxidation and transamination reactions would then convert phenethylamine to benzylamine.

-

N-methylation of Benzylamine : The final step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of benzylamine, catalyzed by an N-methyltransferase (NMT), to yield this compound.

Research on Ephedra sinica has identified an N-methyltransferase that catalyzes the formation of ephedrine and pseudoephedrine by methylating their respective precursors. This enzyme has been shown to act on a range of phenylalkylamines, providing strong evidence for the enzymatic machinery required for the final step in this compound biosynthesis in this plant.

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Experimental Protocols

Extraction and Quantification of this compound from Plant Material using GC-MS

This protocol outlines a general procedure for the extraction and quantitative analysis of this compound from plant tissues, such as carrot roots or Ephedra sinica stems, using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Obtain fresh plant material and wash thoroughly with deionized water to remove any surface contaminants.

-

Freeze-dry the plant material to remove water content and then grind it into a fine powder using a grinder or mortar and pestle.

2. Extraction:

-

Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

-

Add 10 mL of an extraction solvent, such as methanol (B129727) or a mixture of methanol and water (e.g., 80:20 v/v).

-

Vortex the mixture vigorously for 1 minute.

-

Sonciate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with another 10 mL of the extraction solvent to ensure complete extraction.

-

Combine the supernatants.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the combined supernatant onto the SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Elute the this compound with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for GC-MS analysis, such as ethyl acetate.

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

-

Mass Spectrometer (MS) Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting the characteristic ions of this compound (e.g., m/z 121, 91, 77). A full scan mode can be used for initial identification.

-

5. Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent as the final sample extract at known concentrations.

-

Inject the standard solutions into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the sample extract and determine the peak area of this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Caption: General experimental workflow for the extraction and analysis of this compound.

Conclusion

This compound is a naturally occurring alkaloid with a confirmed presence in Daucus carota and Ephedra sinica. While its biosynthetic pathway is not fully elucidated, it is believed to originate from L-phenylalanine with a final N-methylation step. The lack of evidence for its natural occurrence in fungi and animals suggests that its presence is likely limited to the plant kingdom. The experimental protocols provided in this guide offer a framework for the extraction, identification, and quantification of this compound from natural sources. Further research is warranted to explore its presence in a wider range of plant species, to fully characterize its biosynthetic pathway, and to investigate its potential biological activities.

References

The Cornerstone of Amine Chemistry: A Technical Guide to the Basic Reaction Mechanisms of N-Methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

N-Methylbenzylamine (NMBA) stands as a pivotal secondary amine in the landscape of organic synthesis, prized for its versatile reactivity and structural significance. Its unique composition, featuring a benzyl (B1604629) group that can be readily cleaved and a nucleophilic secondary amine, makes it an invaluable building block in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical industry. This technical guide provides an in-depth exploration of the core reaction mechanisms involving this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways to support researchers and drug development professionals in their scientific endeavors.

Synthesis of this compound: Reductive Amination

The most prevalent and efficient method for synthesizing this compound is through the reductive amination of benzaldehyde (B42025) with methylamine (B109427). This two-step, one-pot reaction involves the initial formation of an imine, which is subsequently reduced to the corresponding amine.

Reaction Mechanism

The reaction commences with the nucleophilic attack of methylamine on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to yield an N-methylbenzylimine. In the presence of a reducing agent, the imine is reduced to this compound.

Caption: Reductive amination pathway for this compound synthesis.

Quantitative Data for Synthesis

| Starting Materials | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde, Methylamine | H₂/Pd-C | Dichloromethane (B109758) | 20 | 3 | 99 | [1] |

| Benzaldehyde, Methylamine | NaBH₄ | Methanol | 24 | 6 | High (not specified) | [2] |

Experimental Protocol: Synthesis via Reductive Amination with H₂/Pd-C[1]

-

A mixture of (E)-N-methyl-1-phenylmethanimine (359 mg, 3.01 mmol), prepared from benzaldehyde and methylamine, and 10% palladium on carbon (160 mg) in dichloromethane (30 mL) is prepared in a suitable reaction vessel.

-

The vessel is purged with hydrogen gas and the mixture is vigorously stirred under a hydrogen atmosphere (760.051 Torr).

-

The reaction is maintained at 20°C for 3 hours.

-

Upon completion, the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield this compound.

N-Acylation: Formation of Amides

The secondary amine functionality of this compound makes it a potent nucleophile for reactions with acylating agents, such as acid chlorides and anhydrides, to form N-acyl-N-methylbenzylamines. This reaction is fundamental in the synthesis of various organic compounds.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to form the stable amide product.

Caption: N-Acylation of this compound with an acyl chloride.

Quantitative Data for N-Acylation

| This compound Derivative | Acylating Agent | Solvent | Conditions | Yield (%) | Reference |

| This compound | Acetic Anhydride (B1165640) | Acetic Acid | 120°C, 5h | 95 | [3] |

Experimental Protocol: N-Acetylation of this compound[3]

-

In a 500ml four-hole flask, add 90g of this compound.

-

Slowly add 50g of acetic acid while maintaining the temperature at 80°C.

-

After complete mixing, continue stirring for 10 minutes.

-

Add acetic anhydride dropwise, controlling the temperature at 120°C.

-

After the addition is complete, heat the mixture to reflux (approximately 140°C) and maintain for 5 hours.

-

Cool the reaction mixture and perform vacuum distillation to remove acetic acid and excess acetic anhydride, yielding N-methyl-N-acetyl benzylamine (B48309).

Oxidative Coupling: Synthesis of Imines

This compound can undergo oxidative coupling reactions, particularly in the presence of a catalyst and an oxidizing agent, to form imines. This transformation is significant for the synthesis of various nitrogen-containing compounds.

Reaction Mechanism

The proposed mechanism for the photocatalytic oxidative coupling involves the generation of radical species. The photocatalyst, upon irradiation, facilitates the formation of a benzylamine radical cation. Subsequent deprotonation and further oxidation lead to the formation of an imine. This imine can then react with another molecule of benzylamine to produce the final coupled product.

Caption: Proposed mechanism for photocatalytic oxidative coupling of benzylamine.

Quantitative Data for Oxidative Coupling

| Substrate | Catalyst | Oxidant | Solvent | Conditions | Conversion (%) | Selectivity (%) | Reference |

| Benzylamine | Salicylic Acid Derivatives | O₂ | - | Optimized | High Yields | High | [4] |

| Benzylamine | MoO₂/C-OV | O₂ | - | Visible light | >99 | >99 | [5] |

| Benzylamine | Graphene oxide/TiO₂ | O₂ | CH₃CN | Visible light, 30 min | High | Sole product | [6] |

Experimental Protocol: Photocatalytic Oxidation of Benzylamine[6]

-

Take 0.1 mmol of benzylamine in 100ml of acetonitrile (B52724) in a beaker.

-

Add 0.03 g of the Graphene oxide/TiO₂ catalyst to the solution.

-

Stir the suspension for 20 minutes in the dark to establish adsorption/desorption equilibrium.

-

Irradiate the mixture for 30 minutes using a suitable light source.

-

After the reaction, centrifuge the mixture and filter it.

-

Analyze the product by GC-MS.

N-Debenzylation: Cleavage of the Benzyl Group

The benzyl group in this compound and its derivatives can be cleaved under various conditions, a reaction of great utility in synthetic chemistry, where the benzyl group often serves as a protecting group for amines.

Reaction Mechanism

A common method for N-debenzylation is catalytic hydrogenation. The mechanism involves the adsorption of the N-benzylamine derivative onto the surface of the catalyst (e.g., Palladium on carbon). Hydrogen gas is also adsorbed onto the catalyst surface and is added across the C-N bond, leading to the cleavage of the benzyl group and the formation of the debenzylated amine and toluene.

Caption: Catalytic hydrogenation for N-debenzylation.

Quantitative Data for N-Debenzylation

| Substrate | Reagents | Conditions | Yield (%) | Reference |

| 1-Benzyl-benzimidazole | KOtBu/DMSO, O₂ | Room temp, 10 min | 92 | [7] |

| N-dibenzylamino sugars | N-Iodosuccinimide (NIS) | Dry DCM, rt, 4h | 87 (mono-debenzylation) | [8] |

| N-dibenzylamino sugars | N-Iodosuccinimide (NIS) | Wet DCM, rt | 63-72 (di-debenzylation) | [8] |

Experimental Protocol: N-Debenzylation using KOtBu/DMSO and O₂[7]

-

Dissolve 1-Benzyl-benzimidazole (2.4 mmol) in DMSO (24 mmol) in a flame-dried flask.

-

While stirring the solution at room temperature, add KOtBu (16.8 mmol, 1 M solution in THF).

-

Bubble oxygen into the solution via a gas dispersion tube for 10 minutes.

-

Upon completion, quench the reaction with saturated NH₄Cl and extract with EtOAc.

-

Combine the organic layers, dry over MgSO₄, and concentrate.

-

Purify the crude product by column chromatography to afford benzimidazole.

Application in Drug Synthesis: The Case of Cetirizine

This compound and its derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals. A notable example is its indirect use in the synthesis of Cetirizine, a widely used second-generation antihistamine.[9] While not directly incorporating NMBA, the synthesis of a key piperazine (B1678402) intermediate often involves reactions where understanding benzylamine chemistry is crucial. For instance, the synthesis of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine, a core component of Cetirizine, involves the reaction of piperazine with 1-chloro-4-[chloro(phenyl)methyl]benzene.

Caption: Simplified synthetic pathway to Cetirizine highlighting a key intermediate derived from benzylamine-type structures.

This guide has elucidated the fundamental reaction mechanisms of this compound, providing a robust foundation for its application in research and development. The detailed protocols and compiled quantitative data serve as a practical resource for chemists, while the visualized reaction pathways offer a clear conceptual understanding of the transformations involved. The versatility of this compound ensures its continued importance as a key building block in the ever-evolving field of organic synthesis.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]

- 3. CN105001096A - 4-amino-N-alkyl benzylamine preparation methood - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. ijera.com [ijera.com]

- 7. researchgate.net [researchgate.net]

- 8. users.ox.ac.uk [users.ox.ac.uk]

- 9. Premium N Methylbenzylamine for Chemical Synthesis [sincerechemicals.com]

N-Methylbenzylamine safety and handling precautions

An In-depth Technical Guide to the Safe Handling of N-Methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 103-67-3), intended for laboratory and drug development professionals. Adherence to these guidelines is crucial for ensuring a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3] Inhalation may cause irritation or corrosive injuries to the respiratory tract.[2][4]

GHS Classification:

-

Eye Damage (Category 1)

-

May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

-

May cause an allergic skin reaction.[5]

Signal Word: Danger[1]

Hazard Statements:

-

H317: May cause an allergic skin reaction.[5]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Appearance | Clear, colorless to pale yellow liquid[2] |

| CAS Number | 103-67-3[1] |

| Molecular Formula | C₈H₁₁N[6][7] |

| Molecular Weight | 121.18 g/mol [7] |

| Boiling Point | 185 °C (365 °F)[8] |

| Flash Point | 77 °C (170.6 °F)[2] |

| Autoignition Temperature | 380 °C (716 °F)[2] |

| Density | 0.94 g/cm³[3] |

| Solubility | Soluble in water and organic solvents like ethanol (B145695) and ether.[3] |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure stability.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1][9]

-

Do not breathe vapors or mist.[2]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1][6]

-

Ground and bond containers when transferring material.[2]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

-

Keep away from sources of ignition, heat, sparks, and open flames.[2][9]

-

Incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and carbon dioxide.[3][9]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE Category | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[1][10] |

| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile, neoprene, or PVC). Inspect gloves before use.[1][10] |

| Body Protection | Wear a flame-resistant lab coat and appropriate protective clothing to prevent skin exposure.[1][2] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[2] |

First Aid Measures

Immediate medical attention is required in case of exposure.

First Aid Procedures:

Caption: First aid procedures for this compound exposure.

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

-

Skin Contact: Immediately remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Get medical aid.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get immediate medical attention.[2][6]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[2]

Fire-Fighting Measures

This compound is a combustible liquid.[2]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][6]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[5]

-

Specific Hazards: Thermal decomposition can produce irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[6][9] Fumes can form explosive mixtures with air.[11]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize hazards.

Spill Response Workflow:

Caption: Workflow for handling an accidental spill.

-

Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.[1][11]

-

Environmental Precautions: Prevent the spill from entering drains or waterways.[1]

-

Containment and Cleaning: Absorb the spill with an inert material such as sand, earth, or vermiculite.[2] Collect the absorbed material into a suitable, closed container for disposal.[1] Use spark-proof tools and explosion-proof equipment.[1]

Disposal Considerations

Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Contact a licensed professional waste disposal service.[8]

Toxicological Information

| Toxicity Endpoint | Result |

| Acute Oral Toxicity | Category 4 - Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Sub-category 1B - Causes severe skin burns[1] |

| Serious Eye Damage/Irritation | Causes severe eye damage[1] |

No specific LD50 or LC50 data was consistently reported across the reviewed safety data sheets.

Experimental Protocols

Detailed experimental protocols involving this compound should be developed in accordance with standard laboratory safety practices and the specific requirements of the research. Key safety considerations for protocol development include:

-

Risk Assessment: Conduct a thorough risk assessment for any new procedure involving this chemical.

-

Engineering Controls: Utilize fume hoods and ensure proper ventilation.

-

Personal Protective Equipment: Select PPE appropriate for the scale and nature of the experiment.

-

Emergency Procedures: Ensure that all personnel are aware of emergency procedures and the location of safety equipment such as eyewash stations and safety showers.[2]

References

- 1. echemi.com [echemi.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound(103-67-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. lobachemie.com [lobachemie.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. abmole.com [abmole.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. alkylamines.com [alkylamines.com]

Physical properties of N-Methylbenzylamine (boiling point, density)

An In-depth Technical Guide to the Physical Properties of N-Methylbenzylamine

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide offers a compilation of reported values, detailed experimental protocols for the determination of these properties, and a visual representation of a general experimental workflow.

Physical Properties of this compound

This compound is a chemical compound with the formula C₆H₅CH₂NHCH₃. It is a secondary amine that finds application in various chemical syntheses. Accurate knowledge of its physical properties is crucial for its handling, application, and process optimization.

Quantitative Data Summary

The boiling point and density of this compound have been reported in various sources. The table below summarizes these values for easy comparison. It is important to note that slight variations in reported values can be attributed to differences in experimental conditions and purity of the sample.

| Physical Property | Value | Reference Temperature |

| Boiling Point | 180.5 °C | |

| 181 °C[1] | ||

| 184-189 °C[2][3][4][5] | ||

| Density | 0.939 g/mL[3][4][5] | 25 °C |

| 0.9400 g/mL[2] | Not Specified | |

| 0.944 g/mL[1] | Not Specified |

Experimental Protocols

The determination of the boiling point and density of a liquid compound like this compound can be achieved through several established laboratory methods. The following sections detail the general procedures for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For amines, the boiling point is influenced by factors such as molecular weight and the extent of hydrogen bonding.[6][7]

Method 1: Distillation Method

This method is suitable when a larger quantity of the substance is available and purification is also desired.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

Assemble a simple distillation apparatus.

-

Place a measured volume of this compound into the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Position the thermometer correctly, with the top of the bulb level with the side arm of the distillation flask leading to the condenser.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

-

It is also important to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Method 2: Thiele Tube Method

This micro-method is ideal when only a small amount of the sample is available.

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube, heating source (Bunsen burner or oil bath).

-

Procedure:

-

Fill the Thiele tube with a high-boiling point liquid, such as mineral oil.

-